molecular formula C16H11F6NO2 B12586693 n-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-3-methylbenzamide CAS No. 634184-88-6

n-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-3-methylbenzamide

Cat. No.: B12586693
CAS No.: 634184-88-6
M. Wt: 363.25 g/mol
InChI Key: ORCCGGZDTIMIAI-UHFFFAOYSA-N
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Description

n-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-3-methylbenzamide is a compound known for its unique chemical structure and properties. This compound features a benzamide core with two trifluoromethyl groups attached to the phenyl ring, which significantly influences its reactivity and applications. The presence of the hydroxyl and methyl groups further adds to its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-3-methylbenzamide typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with 2-hydroxy-3-methylbenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

n-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-3-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

n-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-3-methylbenzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of n-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-3-methylbenzamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate cell membranes easily. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with active site residues, stabilizing the compound-enzyme complex .

Comparison with Similar Compounds

Similar Compounds

  • n-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxybenzamide
  • n-[3,5-Bis(trifluoromethyl)phenyl]-3-methylbenzamide
  • n-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-4-methylbenzamide

Uniqueness

n-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-3-methylbenzamide stands out due to the specific positioning of the hydroxyl and methyl groups, which influence its reactivity and interaction with biological targets. The presence of two trifluoromethyl groups enhances its stability and lipophilicity compared to similar compounds .

Properties

CAS No.

634184-88-6

Molecular Formula

C16H11F6NO2

Molecular Weight

363.25 g/mol

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxy-3-methylbenzamide

InChI

InChI=1S/C16H11F6NO2/c1-8-3-2-4-12(13(8)24)14(25)23-11-6-9(15(17,18)19)5-10(7-11)16(20,21)22/h2-7,24H,1H3,(H,23,25)

InChI Key

ORCCGGZDTIMIAI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O

Origin of Product

United States

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